4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide
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Overview
Description
4’-Methyl-n2-pyrimidin-2-yl-[4,5’]bithiazolyl-2,2’-diamine hydrobromide is a chemical compound with the molecular formula C11H10N6S2 . It is used in proteomics research . The compound has a molecular weight of 290.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10N6S2/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10/h2-5H,1H3,(H2,12,15)(H,13,14,16,17) . This indicates the presence of a pyrimidine ring and two thiazole rings in the structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 290.37 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Structural Analysis
The interaction of oxythiamine bromide hydrobromide with platinum compounds in hydrochloric acid solutions has been investigated, highlighting the synthesis of complex salts involving the 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide structure. This research demonstrated the formation of crystals built of [H2OT]2+ cations and [Pt(Cl/Br)6]2− anions joined by hydrogen bonds, electrostatic, and π-π stacking interactions, providing insights into the structural characteristics of such compounds (Antsyshkina, Sadikov, & Makhaev, 2008).
Chemosensor Development
Research into the development of chemosensors has utilized compounds related to 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide. A study on a novel fluorescent poly(pyridine-imide) acid chemosensor showcased the synthesis of a diamine containing heterocyclic pyridine and triphenylamine substituents. This chemosensor demonstrated excellent thermal stability and the ability to act as an "off–on" fluorescent switcher for acids, highlighting its potential in chemical sensing applications (Wang, Liou, Liaw, & Chen, 2008).
Anticancer Activity
Compounds structurally similar to 4'-methyl-n2-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide have been synthesized and evaluated for their anticancer activity. For instance, N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide was synthesized and demonstrated marked inhibition against various human cancer cell lines, showcasing its potential as an anticancer agent (Huang et al., 2020).
Antibacterial Compounds
The synthesis of novel pyrazolo[1,5-a]pyrimidine compounds with antibacterial activity has been explored, where derivatives were characterized for their interactions with plasma proteins, providing insights into their potential antibacterial properties and mechanisms of action (He et al., 2020).
Polymer Research
In polymer research, the synthesis of new pyridine-containing polyimides with high glass transition and thermal stability was explored. The study focused on the effect of protonation on fluorescence, contributing to the development of high-performance materials for various applications (Wang, Liou, Liaw, & Huang, 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyrimidine derivatives, it may interact with its targets through hydrogen bonding and aromatic stacking interactions .
Biochemical Pathways
Pyrimidine derivatives are known to play crucial roles in various biochemical processes, including dna synthesis and repair, signal transduction, and energy metabolism .
Properties
IUPAC Name |
4-methyl-5-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-amine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6S2.BrH/c1-6-8(19-9(12)15-6)7-5-18-11(16-7)17-10-13-3-2-4-14-10;/h2-5H,1H3,(H2,12,15)(H,13,14,16,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAAJCSKVXXBARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=NC=CC=N3.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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